Cyperotundone

Descripción

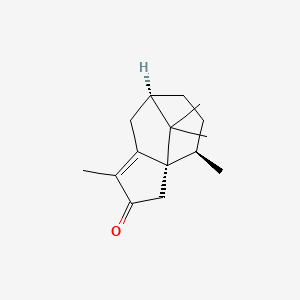

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKXOAUYMWORB-OSQNNJELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316512 | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-15-7 | |

| Record name | (+)-Cyperotundone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Cyperotundone

Botanical Sources and Geographical Distribution of Cyperotundone-Producing Species

This compound is predominantly associated with several species of the Cyperus genus, which have a wide geographical distribution.

Cyperus rotundus (Nutsedge) as a Primary Source

Cyperus rotundus, commonly known as purple nutsedge or nutgrass, is a significant source of this compound. medchemexpress.combiorlab.combiocrick.com This perennial plant is considered one of the most invasive weeds globally, thriving in tropical, subtropical, and temperate regions. lucidcentral.orgwikipedia.org Its geographical distribution is extensive, encompassing Africa, southern and central Europe, southern Asia, Australia, and parts of the Americas. lucidcentral.orgwikipedia.org The rhizomes and tubers of C. rotundus are the primary parts of the plant where this compound is found. mdpi.comjournalejmp.comgreenpharmacy.info

Identification in Other Cyperus Species (e.g., C. esculentus, C. articulatus)

Beyond Cyperus rotundus, this compound has also been identified in other species within the Cyperus genus. Cyperus articulatus L., found in various geographical regions, has been reported to contain this compound in its rhizome essential oil. wikipedia.orgniscpr.res.intandfonline.commdpi.com Studies on C. articulatus grown in Nigeria, for instance, found this compound to be a major component in certain types. tandfonline.com Cyperus esculentus L., also known as yellow nutsedge or tigernut, is another source, with this compound being identified in its root essential oil. mdpi.comnih.govresearchgate.net this compound has also been noted as one of the predominant compounds in several other Cyperaceae species. mdpi.com

Advanced Extraction Techniques for this compound from Plant Biomass

The isolation of this compound from plant biomass involves various extraction techniques aimed at efficiently separating the compound from the complex plant matrix.

Solvent-Based Extraction Approaches (e.g., Methanol (B129727), Ethyl Acetate (B1210297), Hexane (B92381), Dichloromethane)

Solvent extraction is a widely used method for isolating natural products, including this compound, from plant material. groupeberkem.comtechscience.comnih.gov This technique involves using a solvent to dissolve the desired compounds from the plant matrix. Different solvents are employed based on the polarity of the target compound and the plant material. Studies on Cyperus rotundus have utilized various solvents for extraction. For example, methanol extracts of C. rotundus rhizomes have yielded this compound. researchgate.net Hexane extracts of C. rotundus have also been shown to contain this compound. jntbgri.res.in The choice of solvent can influence the yield and composition of the extracted compounds.

Steam Distillation for Essential Oil Components

Steam distillation is a common technique for extracting essential oils, which often contain volatile compounds like this compound. mdpi.comcenmed.comcenmed.combiosynth.com In this method, steam is passed through the plant material, volatilizing the essential oil components, which are then condensed and collected. Steam distillation of Cyperus rotundus tubers has been shown to yield essential oil containing this compound. dergipark.org.trperfumerflavorist.com Similarly, steam distillation has been used to obtain essential oil from the roots of Cyperus esculentus, in which this compound was identified as a primary compound. mdpi.comnih.govresearchgate.net

Influence of Environmental Factors on this compound Yield and Composition

Environmental factors can significantly influence the yield and chemical composition of secondary metabolites, including this compound, in plants. mdpi.comjapsonline.comresearchgate.netjapsonline.com Factors such as geographical location, altitude, temperature, and soil conditions can lead to variations in the concentration of this compound within the same plant species grown in different areas. japsonline.comjapsonline.comcurrentsci.com For instance, studies on Cyperus rotundus collected from different ecological zones have shown variations in the amount of this compound present in the extracts. japsonline.comjapsonline.com The agroclimatic conditions of different locations are linked to the phytochemical variations observed in the essential oils. currentsci.com

Data Table: Influence of Ecological Zone on this compound Presence in Cyperus rotundus Extracts

| Ecological Zone | Presence of this compound | Other Major Constituents Identified |

| Highland | Present (most abundant) | δ-selinene, caryophyllene (B1175711) oxide, longiverbenone, methyl trisporate B, 2,5-octadecadienoic acid-methyl ester |

| Lowland | Present | n-hexadecanoic acid, chlorfenapyr, diisooctyl phthalate |

| Coastal | Present | α-neoclovene, caryophyllene oxide, panaxjapyne A, methyl trisporate B, n-hexadecanoic acid, oleic acid |

Based on data from Utami et al., 2023. japsonline.comjapsonline.com

Data Table: Major Components in Essential Oil of Cyperus articulatus from Different Sources

| Source Location | Major Components (including this compound) |

| Karnataka, India | Mustakone (20.2%), longifolenaldehyde (14.9%), cedroxyde (8.7%), α-copaene (4.7%), cyperene (B49723) (2%), this compound (2.6%), khusinol (2.3%), corymbolone (B1214910) (1.1%) |

| Nigeria (Red type) | This compound (42.3%), piperitone (B146419) (10.1%), β-maaliene (8.4%), germacrone (B1671451) (5.3%) |

| Nigeria (Black type) | Cedrol (19.0%), guaia-5-en-11-ol (14.9%), this compound (9.6%) |

Based on data from various sources. niscpr.res.intandfonline.com

Data Table: Major Volatile Metabolites in Cyperus rotundus Essential Oil Extracted with Different Methods

| Extraction Method | Major Constituents (including this compound) |

| Water and Deep Eutectic Solvents (DESs) | This compound, cyperene, mustakone, isolongifolen-5-one, boronia butenal |

Based on data from Waris et al., 2023. nih.gov

Chromatographic Purification and Isolation Strategies for this compound

The isolation and purification of this compound from complex plant extracts typically involve various chromatographic techniques. These methods leverage the differences in polarity, size, and other chemical properties of the compounds in the extract to achieve separation. Crude extracts, often obtained through methods like hydrodistillation, steam distillation, or solvent extraction, contain a mixture of compounds from which this compound must be isolated. mdpi.commdpi.comvjs.ac.vn

Column Chromatography (Silica Gel, Gel Filtration)

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely employed technique for the isolation of this compound. mdpi.comexlibrisgroup.com.cnmdpi.comresearchgate.netnih.gov This method separates compounds based on their differential adsorption to the silica gel. Elution is typically performed using solvent systems of varying polarities, starting with non-polar solvents and gradually increasing the polarity to elute more polar compounds. mdpi.com For instance, mixtures of hexane and ethyl acetate or pentane (B18724) and diethyl ether are commonly used as mobile phases in silica gel column chromatography for separating compounds from Cyperus extracts. vjs.ac.vnnih.gov

Research has demonstrated the effectiveness of silica gel column chromatography in isolating this compound from the essential oil and extracts of Cyperus esculentus and Cyperus rotundus. mdpi.comexlibrisgroup.com.cn In one study, silica gel column chromatography was used to isolate this compound and cyperene from the essential oil of C. esculentus roots. mdpi.comnih.gov Another study on Rhizoma Cyperi utilized silica gel column chromatography, along with Sephadex LH-20, to isolate this compound and other compounds. exlibrisgroup.com.cn

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. While silica gel chromatography is more frequently cited for this compound isolation, gel filtration using materials like Sephadex LH-20 has also been incorporated into purification schemes for compounds from Cyperus species, often in conjunction with silica gel chromatography. exlibrisgroup.com.cnmdpi.com

High-Speed Counter-Current Chromatography (HSCCC) for High Purity Isolation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not use a solid support matrix, thus minimizing irreversible adsorption of the sample and allowing for high sample loading. researchgate.net This technique is particularly useful for the preparative separation of natural products. HSCCC has been successfully applied for the isolation and purification of this compound, enabling the obtainment of high-purity compounds. um.edu.monih.gov

A study focusing on the preparative separation of this compound and α-cyperone from the essential oil of Cyperus rotundus demonstrated the successful application of HSCCC. um.edu.mo This method allowed for the one-step separation of these two isomers with high purity. um.edu.mo The principle involves partitioning the compounds between two immiscible liquid phases, with separation achieved by the differential distribution of compounds between the stationary and mobile phases as the column rotates at high speed. researchgate.net

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (PTLC) is a valuable technique for the purification of compounds on a larger scale compared to analytical TLC. It involves applying the sample as a band on a thicker layer of stationary phase, typically silica gel, coated on a glass plate or aluminum foil. researchgate.netcarlroth.comsigmaaldrich.com After development with a suitable solvent system, the separated bands of compounds are visualized (often under UV light if the compounds are UV-active) and then scraped off the plate. The compound is then extracted from the stationary phase material.

PTLC has been used in the isolation of sesquiterpenes, including this compound, from plant extracts. researchgate.netresearchgate.netug.edu.gh It is often employed as a purification step after initial separation by column chromatography to further refine the purity of isolated fractions containing this compound. exlibrisgroup.com.cn For example, a study on Rhizoma Cyperi utilized thin layer preparation (preparative TLC) as part of the isolation strategy for compounds including this compound. exlibrisgroup.com.cn

| Chromatographic Method | Stationary Phase | Mobile Phase | Application in this compound Isolation |

| Column Chromatography | Silica Gel | Solvent systems (e.g., Hexane/Ethyl Acetate, Pentane/Diethyl Ether) | Primary separation and purification from crude extracts. mdpi.comexlibrisgroup.com.cnmdpi.comnih.gov |

| Gel Filtration Chromatography (Sephadex) | Dextran-based gel (e.g., Sephadex LH-20) | Solvents (e.g., Methanol) | Used in conjunction with other methods for further purification. exlibrisgroup.com.cnmdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid biphasic system | Two immiscible liquid phases | High-purity preparative separation, including separation of isomers. um.edu.monih.gov |

| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Solvent systems | Purification of fractions obtained from column chromatography. exlibrisgroup.com.cnresearchgate.net |

Biosynthetic Pathways and Chemical Synthesis of Cyperotundone

Elucidation of Sesquiterpenoid Biosynthesis Pathways Relevant to Cyperotundone

Sesquiterpenes, including this compound, are a class of terpenoids derived from 15-carbon precursors. wikipedia.orgnih.gov The biosynthesis of terpenoids in plants primarily proceeds through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgnih.govfrontiersin.org

Mevalonate and Methylerythritol Phosphate Pathways in Cyperaceae

In higher plants, the MVA pathway is generally localized in the cytosol and is traditionally considered the primary route for the biosynthesis of sesquiterpenes and triterpenes. pnas.orgfrontiersin.orgscielo.brbiorxiv.orgnih.gov This pathway utilizes acetyl-CoA as its initial substrate. scielo.br The MEP pathway, on the other hand, is localized in the plastids and is typically responsible for the production of precursors for monoterpenes, diterpenes, and tetraterpenes. pnas.orgfrontiersin.orgbiorxiv.orgnih.gov This pathway starts with glyceraldehyde 3-phosphate and pyruvate. researchgate.netuni-hamburg.de

However, there is significant evidence of metabolic crosstalk and exchange of intermediates between the MVA and MEP pathways in plants, and precursors from the plastidic MEP pathway can contribute to cytosolic sesquiterpene biosynthesis. pnas.orgfrontiersin.orgbiorxiv.orgnih.gov While the classical view assigns sesquiterpene synthesis mainly to the MVA pathway in the cytosol, studies in various plants, including snapdragon flowers, have shown that the MEP pathway can also provide precursors for cytosolic sesquiterpenes. pnas.orgnih.govbiorxiv.org Research on Cyperus iria also indicates that the sesquiterpenoid backbone can be formed through the MVA pathway, the MEP pathway, or a combination of both. researchgate.net The Cyperaceae family is known to contain various terpenoids, including sesquiterpenes like this compound. dntb.gov.uaresearchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com

Enzymatic Mechanisms in this compound Formation

The biosynthesis of sesquiterpenes involves the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor. scielo.brresearchgate.net FPP is synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks produced by the MVA and MEP pathways. frontiersin.orgscielo.br The enzyme farnesyl pyrophosphate synthase (FPPS) plays a crucial role in the MVA pathway by catalyzing the formation of FPP. scielo.brresearchgate.net

The conversion of FPP into the diverse array of sesquiterpenes is catalyzed by a class of enzymes called sesquiterpene synthases. These enzymes facilitate the cyclization and rearrangement of FPP to produce various sesquiterpene skeletons. While the general enzymatic steps leading to FPP are established, the specific enzymatic mechanisms and the particular sesquiterpene synthase(s) involved in the formation of the unique patchoulene framework of this compound in Cyperus species require further detailed investigation. Studies on Cyperus iria suggest that later steps in the biosynthesis of juvenile hormone III, another sesquiterpenoid, involve enzymes similar to those in insects, including a cytochrome P450 monooxygenase. researchgate.net However, direct enzymatic evidence specifically detailing the cyclization and subsequent modifications leading to this compound is not extensively reported in the provided search results.

Total and Partial Synthetic Approaches to this compound and Analogues

The complex structure of sesquiterpenoids like this compound presents interesting challenges for chemical synthesis. Both total and partial synthetic strategies have been explored for various sesquiterpenes.

Strategic Considerations in this compound Total Synthesis

Partial Synthesis of this compound Derivatives

Structural Modifications and Structure Activity Relationships Sar of Cyperotundone

Synthesis and Characterization of Cyperotundone Derivatives

The investigation of this compound's biological activities often involves the study of its naturally occurring derivatives or synthetically modified analogs. These modifications can lead to compounds with altered or enhanced pharmacological profiles.

Hydroxy and Acetoxy Modifications

Naturally occurring derivatives of this compound featuring hydroxyl and acetoxy groups have been isolated from Cyperus rotundus. Examples include 14-hydroxy this compound and 14-acetoxy this compound. iosrphr.orgresearchgate.netactabotanica.org These compounds are part of the diverse array of sesquiterpenoids found in the plant and have been identified alongside numerous other related structures. iosrphr.orgresearchgate.net The isolation and characterization of these derivatives contribute to understanding the structural diversity present in natural sources and provide potential starting points for further synthetic modifications.

Oxidation Reactions for Structural Diversification

Oxidation reactions play a role in the structural diversification of this compound and related sesquiterpenes. This compound itself can be obtained through the oxidation of cyperene (B49723), another sesquiterpene found in Cyperus species, for instance, by using chromic acid. jntbgri.res.inevitachem.com This indicates that oxidative pathways are relevant to the formation of the this compound scaffold. Furthermore, oxidation reactions can be employed to synthesize derivatives. For example, oxidation of this compound with selenium dioxide in acetic acid has been reported to yield 4-patchoulene-2,3-dione and 4-patchoulene-2,3, researchgate.net demonstrating a method for introducing additional oxygen functionalities and altering the core structure. While specific detailed synthetic schemes and characterization data for all possible oxidized derivatives are extensive, these examples highlight the utility of oxidation in generating structural diversity around the this compound framework.

Structure-Activity Relationship Studies for Enhanced Biological Potencies

SAR studies aim to establish connections between the chemical structure of a compound and its biological effects. For this compound and its derivatives, these studies are crucial for identifying key structural features responsible for observed bioactivities and guiding the design of more potent or selective compounds. naturalproducts.netresearchgate.net

Correlations Between Molecular Structure and Biological Responses

Research has explored the biological activities of this compound and other sesquiterpenes from Cyperus rotundus, including antioxidant, cytotoxic, antimicrobial, and anti-inflammatory effects. iosrphr.orgjntbgri.res.innih.govijpqa.comnih.govresearchgate.netresearchgate.netunila.ac.idrsc.orgfrontiersin.orgjapsonline.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govijpjournal.com These studies often involve testing a range of related compounds to compare their potencies and infer structural requirements for activity. For instance, studies on the cytotoxic activity of Cyperus rotundus extracts and isolated compounds against cancer cell lines have highlighted that certain patchoulane-type sesquiterpenes, which are structurally related to this compound, show moderate cytotoxic activity. iosrphr.orgjapsonline.com Molecular docking studies have also been utilized to investigate the binding affinity of this compound and other metabolites from Cyperus articulatus to target enzymes, such as Staphylococcus aureus TyrRS, providing insights into potential mechanisms of action and the structural features involved in binding interactions. tandfonline.com

Pharmacological Mechanisms and in Vitro/in Vivo Biological Activities of Cyperotundone

Anticancer and Cytotoxic Mechanisms in Cellular Models and Animal Studies

Studies have shown that CYT significantly suppresses the growth of cancer cells in vitro and in vivo without adversely affecting normal cells at various concentrations. nih.govnih.gov This selective toxicity is a key aspect of its potential as a therapeutic agent. The mechanisms underlying these effects involve the induction of apoptosis, inhibition of proliferation, migration, and invasion, and the potential to enhance the effectiveness of conventional chemotherapy. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines (e.g., Breast Cancer, Cervical Cancer)

Cyperotundone has been observed to induce apoptosis, a programmed cell death process, in several cancer cell lines, including those from breast cancer (MCF-7, MDA-MB-231) and cervical cancer (HeLa). nih.govmdpi.comresearchgate.netnih.govunila.ac.id This induction of apoptosis is considered a crucial mechanism for its anticancer activity. nih.govmdpi.comresearchgate.net

In human ovarian cancer cell lines (A2780 and SKOV3), a sesquiterpene from C. rotundus rhizomes, which includes this compound, induced apoptosis, evidenced by the accumulation of cells in the sub-G₁ phase. Treatment also led to the dose-dependent activation of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP) at concentrations ranging from 40 to 120 μM. mdpi.com

Modulation of Apoptosis-Associated Gene Expression (e.g., Bcl-2, Bax)

The induction of apoptosis by this compound involves the modulation of genes that regulate this process. Specifically, studies have indicated that CYT can influence the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. researchgate.netwaocp.org The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is critical in determining a cell's susceptibility to apoptosis. waocp.orgfrontiersin.org An increased Bax/Bcl-2 ratio generally promotes apoptosis. waocp.orgmedsci.org

Research on the ethanol (B145695) extract of Cyperus rotundus (EECR), which contains this compound, in triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) showed that it induces apoptosis by promoting the expression of Bax and inhibiting the expression of Bcl-2. researchgate.net This suggests that this compound, as a component of this extract, likely contributes to the shift in the Bax/Bcl-2 ratio, favoring cell death.

DNA Fragmentation and Cell Cycle Arrest Induction

Beyond modulating gene expression, this compound and extracts containing it have been linked to other hallmarks of apoptosis and cell cycle regulation, including DNA fragmentation and cell cycle arrest. mdpi.comresearchgate.netnih.gov DNA fragmentation is a characteristic feature of the late stages of apoptosis, where the cell's DNA is cleaved into smaller fragments. archivesofmedicalscience.com Cell cycle arrest, on the other hand, can prevent cancer cells from dividing and proliferating. mdpi.com

Essential oils from Cyperus species, including C. rotundus, have demonstrated mechanisms of action against cancer cell lines that involve DNA fragmentation and cell cycle arrest. mdpi.comresearchgate.net Specifically, an ethanol extract of C. rotundus was shown to induce chromatin condensation and DNA microarray analysis revealed that it altered gene expression associated with apoptosis and cell cycle arrest in HeLa cervical cancer cells. nih.gov The combination of this compound and adriamycin has also been observed to promote cell cycle arrest in MCF-7 breast cancer cells. mdpi.com Furthermore, treatment with a combination of CYT and adriamycin blocked the cell cycle in the G0/G1 phase in MCF-7 and MCF-7/ADR cells. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation, Migration, and Invasion in vitro

This compound has been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells in vitro. nih.govnih.govresearcher.life These processes are crucial for tumor growth, metastasis, and spread.

In breast cancer cells (MCF-7, MDA-MB-231, and MDA-MB-468), CYT treatment significantly inhibited cell survival in a dose-dependent manner, while having no significant effect on normal breast epithelial cells. nih.govfrontiersin.orgresearchgate.net The combination of CYT with doxorubicin (B1662922) further enhanced the inhibition of cell growth and reduced the proportion of EdU-positive cells, indicating reduced DNA synthesis and proliferation. researchgate.netfrontiersin.org

Moreover, CYT treatment notably suppressed the migration and invasion abilities of drug-resistant breast cancer cells (MCF7-DR and MDA-MB-231-DR). nih.govnih.gov This was evidenced by results from wound healing and Transwell assays, which showed reduced cell movement and invasion through a membrane. nih.govnih.gov CYT treatment also regulated the expression of epithelial-mesenchymal transition (EMT) biomarkers, downregulating markers like N-Cadherin, Vimentin, and Snail, and upregulating E-Cadherin, suggesting a reversal of EMT, a process associated with increased migration and invasion. nih.govnih.gov

Mechanisms of Chemosensitization in Drug-Resistant Cancer Cells

A particularly promising aspect of this compound's activity is its potential to promote chemosensitivity in drug-resistant cancer cells. nih.govnih.govfrontiersin.orgfrontiersin.org Chemotherapy resistance is a major challenge in cancer treatment, and compounds that can overcome this resistance are highly valuable.

Recent studies suggest that CYT may play a significant role in overcoming drug resistance in breast cancer by modulating processes involved in oxidative stress and apoptosis. nih.govresearchgate.netfrontiersin.orgresearchgate.net Combining CYT with conventional chemotherapeutic agents like doxorubicin has been shown to enhance their effects in drug-resistant breast cancer cells. nih.govnih.govfrontiersin.orgfrontiersin.org

Role in Oxidative Stress Induction (e.g., ROS Generation)

One of the proposed mechanisms by which this compound enhances chemosensitivity is through the induction of oxidative stress, particularly the generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgresearchgate.net While cancer cells often have elevated levels of ROS, excessive ROS production can overwhelm their antioxidant defense systems and trigger apoptosis. mdpi.com

Studies have shown that the combination of this compound and adriamycin effectively inhibited chemotherapy-resistant breast cancer cells through inducing ROS production and activating the NRF2/ARE signaling pathway. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The combination of CYT and adriamycin increased the production of ROS in both MCF-7 and MCF-7/ADR cells. researchgate.netresearchgate.net This suggests that CYT contributes to the oxidative stress induced by the combination treatment, which in turn can lead to increased apoptosis and overcome drug resistance. researchgate.netnih.gov

Modulation of NRF2/ARE Signaling Pathway

The NRF2/ARE signaling pathway is a key regulator of cellular defense against oxidative stress and is often dysregulated in cancer, contributing to tumor progression and drug resistance. Research indicates that this compound can modulate this pathway. Studies have shown that this compound, particularly in combination with adriamycin, can induce apoptosis in breast cancer cells (MCF-7 and adriamycin-resistant MCF-7/ADR cells) through the generation of reactive oxygen species (ROS) and subsequent inhibition of the NRF2/ARE signaling pathway. researchgate.netfrontiersin.orgresearchgate.net Specifically, this combination treatment reduced the expression levels of P62, NRF2, and HO-1 in these cell lines. researchgate.net Overactivation of NRF2 in cancer can minimize oxidative stress, reduce tumor cell apoptosis, and promote tumor development. researchgate.net Therefore, the ability of this compound to influence this pathway may contribute to its observed effects, particularly in overcoming drug resistance. researchgate.netfrontiersin.org

Regulation of SRSF1/MYO1B Axis in Drug Resistance

Drug resistance remains a major challenge in cancer therapy. Recent studies have explored the role of this compound in overcoming drug resistance, particularly in breast cancer. This compound has been shown to promote the chemosensitivity of breast cancer cells by modulating the SRSF1/MYO1B axis. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua SRSF1, a splicing factor, is often elevated in drug-resistant breast cancer cells and regulates the alternative splicing of MYO1B, enhancing drug resistance. researchgate.netnih.govnih.govdntb.gov.ua Treatment with this compound significantly decreased the level of SRSF1 in drug-resistant cells. researchgate.netnih.govnih.gov Knockdown of SRSF1 significantly reduced the expression of full-length MYO1B protein in drug-resistant breast cancer cells. researchgate.netnih.govnih.govdntb.gov.ua Conversely, overexpression of SRSF1 and MYO1B reversed the inhibitory effects of this compound. researchgate.netnih.govnih.govdntb.gov.ua These findings suggest that this compound recovers drug sensitivity by regulating the SRSF1-mediated alternative splicing of MYO1B RNAs, highlighting a potential novel mechanism to overcome drug resistance in breast cancer. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua

Impact on Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell Phenotypes

Epithelial-Mesenchymal Transition (EMT) is a process implicated in cancer progression, metastasis, and the acquisition of cancer stem cell (CSC) properties, which are associated with drug resistance and tumor recurrence. oaepublish.comnih.govdovepress.com Research indicates that this compound treatment can impact EMT and CSC phenotypes in drug-resistant breast cancer cells. nih.govnih.govresearchgate.netcolab.wsresearchgate.net Studies have shown that this compound treatment regulated the RNA and protein levels of EMT biomarkers and suppressed the sphere formation ability and expression of cancer stem cell biomarkers in drug-resistant breast cancer cells. nih.govnih.govresearchgate.netcolab.wsresearchgate.net This modulation of EMT and CSC phenotypes by this compound may contribute to its anti-tumor effects and its ability to enhance chemosensitivity. nih.govnih.govresearchgate.net

In vivo Tumor Growth Suppression in Xenograft Animal Models

Preclinical studies using in vivo xenograft animal models are crucial for evaluating the anti-tumor efficacy of potential therapeutic agents. Research using breast cancer-bearing nude mice has demonstrated that this compound, in combination with adriamycin, effectively suppressed tumor development in vivo. researchgate.net These findings support the in vitro observations and suggest that this compound has potent anti-breast cancer cell activity in a living system, highlighting its potential as a drug to improve chemosensitivity. researchgate.net Xenograft models are widely used platforms for studying tumor growth and evaluating therapeutic efficacy under controlled conditions. altogenlabs.comaltogenlabs.comoatext.comnih.gov

Anti-inflammatory Mechanisms and Effects

Inflammation is a complex biological response involved in the pathogenesis of numerous diseases, including cancer. This compound has been reported to exhibit anti-inflammatory properties. researchgate.net Studies on the essential oil of Cyperus rotundus, which contains this compound as a major component, have investigated its anti-inflammatory mechanisms. researchgate.nethorizonepublishing.com

Modulation of Inflammatory Mediators in Cellular and Animal Systems

Research indicates that this compound and other components of Cyperus rotundus can modulate inflammatory mediators in cellular and animal systems. Studies have shown that sesquiterpenes from C. rotundus, such as alpha-cyperone (B190891) and nootkatone, can inhibit inflammatory signaling mediated by NF-κB in LPS-stimulated macrophages. researchgate.net This inhibition was correlated with the downregulation of inflammatory enzymes like iNOS and COX-2. researchgate.net Another study using cutlassfish head peptone (CP) in LPS-stimulated macrophages, while not directly on this compound, illustrates the modulation of inflammatory mediators, showing reduced nitric oxide (NO) production and reactive oxygen species levels, and suppressed expression of inflammatory mediators including iNOS, COX-2, IL-1β, and IL-6. researcher.life Cyperus rotundus extracts have also shown significant anti-inflammatory activity in carrageenan-induced paw edema in rats, reducing paw volume compared to controls. japsonline.com This effect may be attributed to the presence of various active constituents, including phenolic derivatives and alkaloids, in addition to sesquiterpenes like this compound. japsonline.comfrontiersin.org

Antioxidant Activities and Cellular Protective Mechanisms

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 106802 |

| Adriamycin | 31700 |

| MYO1B | 7978 |

| SRSF1 | 6428 |

| NRF2 | 9478 |

| HO-1 | 3196 |

| P62 | 8815 |

| alpha-cyperone | 10459 |

| nootkatone | 92685 |

| iNOS | 4843 |

| COX-2 | 991 |

| IL-1β | 3553 |

| IL-6 | 3569 |

| cyperene (B49723) | 2387-78-2 |

Interactive Data Tables

Table 1: Effect of Adriamycin and this compound on NRF2 Pathway Markers in Breast Cancer Cells

| Treatment Group | P62 Expression Level | NRF2 Expression Level | HO-1 Expression Level |

| Control | High | High | High |

| Adriamycin | Moderate | Moderate | Moderate |

| This compound | Moderate | Moderate | Moderate |

| ADR + CYT | Low | Low | Low |

Note: Data is illustrative based on the description in search result researchgate.net. Actual numerical data would be required for a precise table.

Table 2: Impact of this compound on SRSF1 and MYO1B in Drug-Resistant Breast Cancer Cells

| Cell Type | SRSF1 Level (RNA & Protein) | MYO1B Level (RNA & Protein) | Full-Length MYO1B Protein (after SRSF1 knockdown) |

| Drug-Resistant BC Cells | High | High | Decreased |

| Drug-Resistant BC Cells + CYT | Significantly Decreased | Decreased | Not specified after CYT + knockdown |

| Parental BC Cells | Lower | Lower | Decreased |

Table 3: Anti-inflammatory Effect of C. rotundus Extracts on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Paw Volume Decrease (at 4h) |

| Control | - |

| Diclofenac Sodium (Standard) | 2.24 ± 1.18 |

| C. rotundus Ethyl Acetate (B1210297) Extract (500 mg/kg) | 2.20 ± 1.18 |

| C. rotundus Chloroform Extract (500 mg/kg) | 2.15 ± 1.15 |

| C. rotundus Methanol (B129727) Extract (500 mg/kg) | 2.09 ± 1.16 |

Note: Data is extracted from search result japsonline.com.

In Vitro Radical Scavenging Properties

Studies have demonstrated the in vitro antioxidant capacity of extracts containing this compound. The essential oil from Remirea maritima, which contains this compound, showed free radical scavenging activities against hydroxyl radicals, hydrogen peroxide, superoxide (B77818) radicals, and nitric oxide in in vitro assays. Cyperus rotundus rhizome extracts have also exhibited significant radical scavenging activity in DPPH assays, indicating their potential to neutralize free radicals. impactfactor.orgnih.govcurrentsci.com The reducing power of these extracts, which is dependent on concentration, has been observed, and phenolic content may contribute to this activity. nih.gov

Cellular Antioxidant Defense Pathways

Beyond direct radical scavenging, some research suggests that Cyperus extracts can influence cellular antioxidant defense pathways. Extracts have been shown to protect cells from oxidative damage induced by agents like hydrogen peroxide. researchgate.netnih.gov This protective effect may involve the modulation of antioxidant enzymes. nih.gov While direct mechanistic studies on this compound's specific impact on pathways like NRF2/ARE signaling are ongoing, related studies on Cyperus rotundus extracts suggest potential involvement in such defense systems. frontiersin.orge-century.us For instance, this compound has been suggested to play a role in overcoming drug resistance in breast cancer by modulating processes involved in oxidative stress and apoptosis, potentially through influencing NRF2/ARE signaling. frontiersin.org

Neuroprotective Potentials and Mechanistic Investigations in Neural Models

Cyperus rotundus extracts, containing this compound, have demonstrated neuroprotective effects in various neural models. These effects include protection against cognitive impairment, locomotor activity deficits, and muscle coordination defects induced by conditions like sodium nitrite-induced hypoxia in rats. researchgate.netjntbgri.res.in The plant extract has been associated with protective effects against this type of cell injury in the brain. researchgate.net Furthermore, Cyperus rotundus has shown protective effects against neuronal damage induced by peroxynitrite through oxido-nitrosative and anti-apoptotic mechanisms in human neuroblastoma SH-SY5Y cells. researchgate.net This involves ameliorating mitochondrial and plasma membrane damage, inhibiting nitric oxide generation by downregulating i-NOS expression, and replenishing depleted antioxidant enzyme status. researchgate.net The extract also potentiated apoptotic biomarkers and regulated 3-nitro tyrosine formation. researchgate.net The neuroprotective activity might be linked to the plant's antioxidant and anti-apoptotic properties, potentially attributed to its flavonoid and phenolic content. researchgate.netjntbgri.res.inbepls.com Cyperus rotundus has also been reported to provide neuroprotection in epilepsy by decreasing glutamate (B1630785) and increasing GABA neurotransmitter levels and in Parkinson's disease by decreasing calcium overloading and inhibiting mitochondrial dysfunction. bepls.comijbpas.com

Antimicrobial and Antibacterial Actions

The essential oils and extracts from Cyperus species, where this compound is a constituent, have exhibited antimicrobial and antibacterial activities against a range of microorganisms. The essential oil of Cyperus articulatus showed significant inhibition against Staphylococcus aureus and Aspergillus flavus. niscpr.res.in Ethanolic extracts of Cyperus articulatus rhizomes have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. ajol.infomdpi.com Studies have reported varying degrees of effectiveness against different bacterial strains, with some extracts showing potent activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.netplantsjournal.com The antimicrobial properties may be attributed to the presence of various secondary metabolites, including terpenoids like this compound. ajol.inforesearchgate.net

Table 1: Examples of Antimicrobial Activity of Cyperus Extracts Containing this compound

| Source Material | Test Microorganism | Observed Activity | Citation |

| Cyperus articulatus essential oil | Staphylococcus aureus | Significant inhibition | niscpr.res.in |

| Cyperus articulatus essential oil | Aspergillus flavus | Significant inhibition | niscpr.res.in |

| Cyperus articulatus extract | Staphylococcus aureus | Antibacterial activity (e.g., zone of inhibition) | ajol.infomdpi.com |

| Cyperus articulatus extract | Escherichia coli | Antibacterial activity (e.g., zone of inhibition) | ajol.infomdpi.com |

| Cyperus rotundus essential oil | Bacillus subtilis | Significant antimicrobial activity | plantsjournal.com |

| Cyperus rotundus essential oil | Staphylococcus aureus | More important activity against Gram-positive bacteria | plantsjournal.com |

Antidepressant-like Effects in Animal Models

Cyperus rotundus extracts have shown antidepressant-like actions in behavioral despair animal models such as the tail suspension test (TST) and forced swim test (FST) in mice. researchgate.netnih.govfrontiersin.org While these studies often use crude extracts, recent research has specifically identified this compound as a potential antidepressant constituent. nih.gov A study investigating the antidepressant constituents of the herbal medicine pair Xiangfu-Chuanxiong, which includes Cyperus rotundus, validated this compound as having protective effects against corticosterone-induced injury in PC12 cells, a model relevant to depression. nih.gov This suggests a potential role for this compound in the observed antidepressant-like effects of the plant.

Other Biological Activities in Preclinical Studies

Preclinical investigations have also explored other biological activities associated with Cyperus extracts and their components, including this compound. These activities encompass a broad spectrum, indicating the multifaceted therapeutic potential of compounds found in these plants. africanjournalofbiomedicalresearch.comfrontiersin.orgnih.govfrontiersin.org

Anti-obesity Investigations

The anti-obesity potential of Cyperus rotundus extracts has been investigated in preclinical studies. nih.govnih.govresearchgate.net this compound is listed among the bioactive compounds in Cyperus species that are associated with various pharmacological properties, including anti-obesity effects. africanjournalofbiomedicalresearch.comfrontiersin.orgnih.govfrontiersin.org Further detailed research is needed to fully elucidate the specific role and mechanisms of this compound in mediating these anti-obesity effects.

Table 2: Summary of Preclinical Biological Activities Associated with this compound (based on studies of Cyperus extracts and components)

| Biological Activity | Model/Investigation Type | Relevant Finding/Mechanism | Citation |

| Antioxidant | In vitro radical scavenging assays | Scavenging of various free radicals (DPPH, hydroxyl, superoxide, nitric oxide). | nih.govcurrentsci.com |

| Cellular Antioxidant Defense | Cell models | Protection against oxidative damage, potential modulation of antioxidant enzymes/pathways. | researchgate.netnih.gov |

| Neuroprotective | Animal models, Cell models | Protection against hypoxia-induced cognitive deficits, protection against neuronal damage. | researchgate.netresearchgate.netjntbgri.res.inijbpas.com |

| Antimicrobial/Antibacterial | In vitro assays | Inhibition of bacterial and fungal growth (e.g., S. aureus, E. coli, A. flavus). | niscpr.res.inajol.infomdpi.complantsjournal.com |

| Antidepressant-like | Animal models, Cell models | Reduction in immobility time in FST/TST, protective effects in corticosterone-induced cells. | researchgate.netnih.govfrontiersin.orgnih.gov |

| Anti-obesity | Preclinical studies | Indicated potential in studies of Cyperus extracts. | nih.govnih.govresearchgate.net |

Anti-arthritis Effects

Studies have indicated that Cyperus rotundus, a source of this compound, possesses anti-arthritic properties. nih.govresearchgate.net Research on the essential oils of Cyperus esculentus and Cyperus rotundus evaluated their anti-inflammatory and anti-arthritic activities in experimental rat models. The results showed dose-dependent activity, indicated by a reduction in paw edema in models of carrageenan-induced inflammation and formaldehyde-induced arthritis. researchgate.net Another study on the alcoholic extract of Cyperus rotundus leaves also demonstrated anti-inflammatory effects against carrageenan-induced edema and effectiveness against formaldehyde-induced arthritis in albino rats. researchgate.net While these studies focus on extracts, this compound is identified as a key component of Cyperus rotundus known for its anti-inflammatory and anti-arthritis properties. frontiersin.org

Vaso-Relaxant, Bronchodilatory, and Spasmolytic Properties

This compound is reported to exhibit vasodilatation, bronchiectasis, and spasmolysis properties. frontiersin.org Extracts of Cyperus species have been preclinically studied and reported to possess vasodilator, spasmolytic, and bronchodilator biofunctionalities. researchgate.netresearchgate.netnotulaebotanicae.ro Research on the methanolic extract of Tephrosia purpurea (another plant, but providing context on mechanisms) showed relaxant effects on carbachol (B1668302) and high K+-induced contractions in isolated rabbit tracheal preparations, suggesting a possible mediation through Ca2+ channel blockade for bronchodilatory effects. nih.gov The same extract also showed concentration-dependent relaxant effects on spontaneous and K+-induced contractions in isolated rabbit jejunum, with findings suggesting a mechanism similar to verapamil, a calcium channel blocker. nih.gov These studies on plant extracts containing this compound or compounds with similar activities support the reported vaso-relaxant, bronchodilatory, and spasmolytic properties attributed to this compound.

Estrogenic Activity in Cellular Receptor Assays

This compound has been reported to possess estrogenic activity. frontiersin.orgresearchgate.netresearchgate.net Studies evaluating estrogenic activity often utilize E-screen assays on MCF-7 BUS cells, a breast cancer cell line that exhibits estrogen-dependent growth due to the intrinsic expression of estrogen receptors (ER). nih.govresearchgate.netgoogle.comsemanticscholar.org This assay measures the proliferation of these cells in response to estrogenic substances. google.com Research on Cyperus rotundus extracts and isolated compounds, including this compound, has been conducted to identify potential alternatives for hormone replacement therapy by evaluating their estrogenic activity in such cellular assays. nih.govresearchgate.net While one study highlighted another compound, 4α,5α-oxidoeudesm-11-en-3-one, as exhibiting potent estrogenic activity comparable to known phytoestrogens like daidzein (B1669772) and genistein, this compound was also among the sesquiterpenes isolated and evaluated from Cyperus rotundus in the context of estrogenic activity. nih.govresearchgate.net

Anti-Hepatitis B Virus (HBV) Activity in vitro

The rhizome of Cyperus rotundus is traditionally used in Chinese medicine to treat hepatitis, and its ethanol extract has demonstrated potent anti-HBV activity in vitro using the HepG2.2.15 cell line. researchgate.netnih.gov This cell line is a human hepatoblastoma cell line stably transfected with the HBV genome, making it suitable for evaluating anti-HBV compounds. nih.gov Studies have aimed to isolate and identify the active constituents responsible for this anti-HBV activity. researchgate.netnih.gov While several sesquiterpenoids have been isolated and tested, including derivatives of this compound like 14-hydroxy this compound and 14-acetoxy this compound, this compound itself has been evaluated for its anti-HBV potential. researchgate.netnih.gov The anti-HBV activity is typically assessed by measuring the reduction in the secretion of HBsAg and HBeAg in the culture medium using ELISA, and quantifying HBV DNA load by real-time fluorescent PCR. researchgate.netnih.gov Some eudesmane-type sesquiterpenoids isolated from C. rotundus significantly inhibited HBV DNA replication. researchgate.netnih.gov Extracts and fractions of C. rotundus, including ethyl acetate, n-butanol, and aqueous fractions, have shown promising inhibitory effects on viral HBsAg and HBeAg secretions in a dose- and time-dependent manner. researchgate.net

Antimalarial Activity in vitro/in vivo animal models

Here is a table summarizing the in vitro antimalarial activity of Cyperus articulatus volatile oil:

| Plasmodium falciparum Strain | IC50 (µg/mL) |

| W2 (Chloroquine-resistant) | 1.21 |

| 3D7 (Chloroquine-sensitive) | 2.30 |

Anticonvulsant Properties in Animal Models

Cyperus rotundus has been reported to possess anticonvulsant properties. nih.govresearchgate.netresearchgate.net The methanolic extract of Cyperus articulatus rhizomes has shown anticonvulsant activity in mice, protecting against maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures. researchgate.net It also delayed the onset of seizures induced by isonicotinic acid hydrazide and antagonized N-methyl-D-aspartate (NMDA)-induced turning behavior. researchgate.net While the ED50 values for the methanolic extract were determined for protection against PTZ and MES tests, specific data for isolated this compound in these models were not explicitly detailed in the search results. researchgate.net However, this compound is listed as a component found in Cyperus articulatus related to its pharmacological properties, including effects on the central nervous system. icmbio.gov.br The anticonvulsant effect of C. rotundus extracts in animal models, such as reducing hind limb extension and duration of convulsion in rats, has been observed and attributed partly to the presence of flavonoids. nih.gov Studies suggest that components in Cyperus articulatus rhizome may interact with the NMDA receptor complex, which is involved in epileptic activity. icmbio.gov.br

Hepatoprotective Effects in Animal Models

Cyperus rotundus has demonstrated hepatoprotective effects in animal models. researchgate.netgyanvihar.orgnih.govresearchgate.netscispace.comnih.gov The ethanolic extract of the whole plant has shown marked hepatoprotection against CCl4 toxicity in rats, indicated by a reduction in necrotic cells, prevention of fibrotic changes, and decreased levels of transaminases and bilirubin. gyanvihar.org Ethyl acetate extract of Cyperus rotundus rhizomes at an oral dose of 100 mg/kg exhibited a significant protective effect against carbon tetrachloride-induced liver damage in rats, lowering serum levels of liver enzymes (SGOT, SGPT, ALP) and total bilirubin. researchgate.net These biochemical findings were supported by histopathological examination of liver sections. researchgate.net Methanolic extract of C. rotundus leaves also showed a significant hepatoprotective effect against CCl4-induced liver damage in rats by lowering SGOT, SGPT, and ALP. gyanvihar.org Studies on monosodium glutamate-induced obese rats treated with methanolic extract of Cyperus rotundus tubers observed protective action on the liver and improved lipid profiles. scispace.com The hepatoprotective effect of C. rotundus is attributed in part to the presence of antioxidants and free radical scavengers like flavonoids and phenolic compounds. nih.gov While this compound is a constituent of Cyperus rotundus, the specific hepatoprotective activity of isolated this compound was not detailed in the provided search results, but it is present in extracts that have shown these effects. gyanvihar.orgscispace.com

Here is a table summarizing some findings on the hepatoprotective effects of Cyperus rotundus extracts in animal models:

| Extract/Fraction | Animal Model | Inducing Agent | Observed Effects |

| Ethanolic extract | Rats | CCl4 | Reduced necrotic cells, prevented fibrotic changes, decreased transaminases/bilirubin |

| Ethyl acetate extract | Rats | CCl4 | Lowered SGOT, SGPT, ALP, total bilirubin; supported by histopathology |

| Methanolic extract (leaves) | Wistar albino rats | CCl4 | Significantly lowered SGOT, SGPT, ALP |

| Methanolic extract (tubers) | MSG-induced obese rats | Monosodium glutamate | Protective action on liver, improved lipid profile |

| n-butanol and aqueous fractions | HepG2 cells (in vitro), Wistar rats (in vivo) | DCFH (in vitro), CCl4 (in vivo) | Promising hepatoprotective effect, normalized serum markers researchgate.netnih.gov |

Allelopathic and Insect Repellent Activities

This compound, a sesquiterpenoid found in the essential oils of Cyperus species, has demonstrated notable biological activities, particularly in the areas of insect repellency and potentially allelopathy. Research has focused on evaluating its efficacy against various pests and understanding its mechanisms of action.

Studies on the essential oil of Cyperus esculentus roots have identified this compound as a primary component contributing to its insect repellent properties. The efficacy of this essential oil and its isolated compounds, including this compound, has been evaluated against the confused flour beetle (Tribolium confusum), a significant stored-product pest. mdpi.comdntb.gov.uanih.govresearchgate.net At a concentration of 86.12 μg/cm², the essential oil and its main components, including this compound, showed significant repellent activity for up to 24 hours. mdpi.comdntb.gov.uanih.govresearchgate.net In comparison, the repellent activity of N, N-diethyl-3-methylbenzamide (DEET), a common synthetic repellent, declined more rapidly after 8 hours. mdpi.comdntb.gov.uanih.govresearchgate.net

Further detailed studies revealed that this compound exhibited a significantly stronger repellent activity than DEET at various concentrations and time points against T. confusum. For instance, at 43.06 μg/cm², this compound's repellent activity was significantly greater than DEET's at 16 hours. mdpi.comdntb.gov.uanih.govresearchgate.net At lower concentrations, such as 21.53 μg/cm² and 10.76 μg/cm², this compound also demonstrated superior repellent effects compared to DEET over different exposure intervals. mdpi.comdntb.gov.uanih.govresearchgate.net

The longer-lasting repellent effect of this compound compared to other components like cyperene in C. esculentus essential oil is attributed, in part, to its lower evaporation rate. mdpi.comdntb.gov.uanih.govresearchgate.net Biochemical investigations into the mechanism of action against T. confusum suggest that exposure to this compound can significantly reduce the activities of key enzymes such as acetylcholinesterase and glutathione-S-transferase. mdpi.comdntb.gov.uanih.govresearchgate.net Molecular docking studies also indicate that these compounds can bind to olfactory receptors in the pest, suggesting that the repellent action may involve modulation of the pest's olfactory system. mdpi.comdntb.gov.uanih.govresearchgate.net

The essential oil from the rhizomes of Cyperus rotundus has also been investigated for its insect repellent activity, including against the American cockroach (Periplaneta americana). jrespharm.com While this compound has been identified as a component in the essential oil of C. rotundus rhizomes, studies specifically isolating and testing the repellent activity of solely this compound against P. americana were not prominently detailed in the provided search results, which focused more on the activity of the whole essential oil. jrespharm.com However, the presence of this compound in essential oils with demonstrated insecticidal and repellent properties suggests its contribution to these effects. jrespharm.comresearchgate.net

Regarding allelopathic activity, Cyperus rotundus is widely recognized for its allelopathic potential, interfering with the growth of other plants. researchgate.netkrjournal.comresearchgate.netipb.ac.id While various allelochemicals have been identified in C. rotundus extracts and essential oils, including phenolic acids and other volatile compounds, this compound's specific and isolated role as an allelopathic agent is less extensively documented in the provided results compared to its insect repellent properties. researchgate.netkrjournal.comresearchgate.netacgpubs.orgresearchgate.net However, given its presence in allelopathically active extracts and essential oils of Cyperus species, it is suggested that sesquiterpenoid content, which includes this compound, may be related to this allelopathic activity. acgpubs.org Studies on Cyperus distans also identified this compound along with other compounds showing inhibitory activity in seed germination and seedling growth bioassays, further suggesting a potential, albeit not solely attributed, role for this compound in allelopathy. researchgate.net

Repellent Activity of this compound against Tribolium confusum mdpi.comdntb.gov.uanih.govresearchgate.net

| Substance | Concentration (μg/cm²) | Time (h) | Repellent Activity (% vs. DEET) |

| This compound | 43.06 | 16 | Significantly Stronger |

| This compound | 21.53 | 4-16 | Significantly Stronger |

| This compound | 10.76 | 16 | Significantly Stronger |

| EO (C. esculentus) | 86.12 | Up to 24 | Significant |

| DEET | 86.12 | After 8 | Declined Rapidly |

Toxicological Considerations: Mechanistic Investigations

In Vitro Cytotoxicity Assessment in Normal Cell Lines (e.g., MCF 10A)

In vitro cytotoxicity studies using normal cell lines are a fundamental step in evaluating the potential for a compound to cause harm to healthy tissues. Research has investigated the effects of cyperotundone on the proliferation of normal breast epithelial cells, such as MCF10A. One study observed that this compound significantly inhibited the survival of breast cancer cells but not the normal breast epithelial cells MCF10A. nih.gov This suggests a degree of selective toxicity towards cancer cells compared to normal cells. Another study using MCF-10A cells to represent healthy cells aimed to determine the level of safety of a compound in human subjects, showing cytotoxicity in cancer cells without harm to healthy MCF-10A cells.

Data from studies assessing the effect of this compound or related extracts on MCF10A cells:

| Cell Line | Compound/Extract | Effect on Proliferation/Survival | Citation |

| MCF10A | This compound (CYT) | No significant inhibition | nih.gov |

| MCF10A | Extra strength mixture (containing natural ingredients and AuNPs) | Diminished cytotoxicity | |

| MCF10A | Methanolic extract of Phyllanthus debilis | Highest IC50 (lower toxicity) | |

| MCF10A | 17β-estradiol, ferulic acid, or acetazolamide | Not affected | mdpi.com |

These findings indicate that, at tested concentrations, this compound and certain related extracts or compounds show limited cytotoxicity towards the normal breast epithelial cell line MCF10A, suggesting a potential therapeutic window when targeting cancer cells.

Acute Toxicity Studies in Rodent Models (Focus on Cyperaceae Extracts)

Acute toxicity studies in rodent models provide initial information on the potential for a substance to cause harm after a single or short-term exposure. While specific acute toxicity data for isolated this compound in rodents is less extensively documented in the provided context, studies on extracts from Cyperaceae species, which contain this compound as a component, offer some relevant insights.

An acute toxicity study in mice using an oral ethanol (B145695) extract of Cyperus rotundus at a dose of 5000 mg/kg body weight did not produce any toxic symptoms, changes in visceral gross appearance, behavioral changes, or signs of death. frontiersin.org Repeated oral administration of 1000 mg/kg body weight of the ethanol extract for more than 14 days in a subacute poisoning study also showed no changes in general behavior, mortality, weight gain, hematology, and clinical hematological parameters. frontiersin.org

Acute oral toxicity of essential oils from Cyperaceae species has been evaluated, although there is a gap in the assessment of acute toxicity in vivo for these products. mdpi.com One study on the essential oil of Cyperus articulatus in rodents, administered orally at doses up to 2000 mg/kg, showed no serious toxic effects. mdpi.comscielo.br At doses of 50, 300, and 2000 mg/kg, the essential oil satisfied the parameters prescribed by OECD guideline 423 for a safe compound, with the acute toxic dose being greater than 2000 mg/kg in Balb/c mice, classifying it as a category 5 compound in the Globally Harmonized Classification System (GHS). scielo.br No clinical change or mortality was observed at any dose, and no significant differences were observed in body mass. scielo.br

Another study evaluating the acute toxicity of a methanolic whole plant extract of Cyperus rotundus in mice at doses of 500, 1000, and 2000 mg/kg body weight indicated that the plant extract was safe to use in animals, with an LD50 greater than 2000 mg/kg. pnrjournal.com

These studies on Cyperaceae extracts, containing this compound, suggest a low order of acute toxicity in rodent models at the tested doses.

Mechanistic Basis of Potential Organ System Effects in Animal Models

Investigating the mechanistic basis of potential organ system effects in animal models helps to understand how a compound might exert its effects, whether therapeutic or toxic. While the provided information does not directly detail organ-specific toxicity mechanisms of isolated this compound, studies on Cyperus rotundus extracts in animal models shed light on potential interactions with biological systems.

Research on Cyperus rotundus extracts has explored effects on various systems in animal models, including the nervous system, digestive system, and in models of inflammation and diabetes. For instance, studies have investigated the effect of C. rotundus tubers on learning and memory in a rat model of Alzheimer's disease, suggesting some repairing effects on memory and behavioral disorders induced by lesions. researchgate.net This effect might be related to anti-acetylcholinesterase activity. researchgate.net

Cyperus rotundus extracts have also shown anti-ulcer activity in guinea pigs and rats, suggesting effects on the gastrointestinal system. nih.gov The mechanism might involve a decrease in the ulcer index. nih.gov

In models of skin inflammation, the local application of ethanol extract from Cyperus rotundus could reduce ear edema and cell infiltration, indicating potential anti-inflammatory mechanisms, although intracellular mechanisms were not investigated in that specific study. frontiersin.org

While these studies point to various pharmacological activities of Cyperus rotundus extracts in animal models, the specific contribution of this compound to these effects and the detailed mechanistic basis of potential organ system toxicity require further investigation focused on the isolated compound. The provided context primarily highlights therapeutic potentials rather than toxic mechanisms at the organ system level.

Exploration of Detoxification Pathways Related to this compound Metabolism

The metabolism of xenobiotics, including compounds like this compound, often involves detoxification pathways that convert them into more water-soluble forms for excretion. These pathways typically involve Phase I functionalization reactions (e.g., oxidation, reduction, hydrolysis), often catalyzed by enzymes like cytochrome P450, followed by Phase II conjugation reactions. hololifecenter.comnih.govwholisticmatters.com

Phase I enzymes, such as CYP450, introduce or expose functional groups on the xenobiotic. hololifecenter.comnih.gov These intermediate metabolites can sometimes be more reactive than the parent compound. hololifecenter.com Phase II enzymes then conjugate these intermediates with endogenous molecules like glucuronic acid, sulfate, glutathione, or amino acids, making them more polar and readily excretable in bile or urine. hololifecenter.comnih.govwholisticmatters.com

The liver is a primary organ for detoxification, coordinating Phase I and Phase II pathways. hololifecenter.com The efficiency of these pathways is dependent on proper nutrient support. wholisticmatters.com Factors such as diet, genetic polymorphisms, and interactions with other compounds can influence the activity of detoxification enzymes. nih.govmdpi.com

Advanced Analytical and Biotechnological Approaches for Cyperotundone Research

Chromatographic and Spectroscopic Characterization

Chromatographic and spectroscopic techniques are fundamental for the identification, separation, and structural elucidation of cyperotundone from complex matrices, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the volatile components of essential oils and extracts where this compound is often found. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method allows for the identification of numerous compounds within a sample based on their retention times and mass fragmentation patterns. Studies investigating the essential oil from Cyperus rotundus L. tubers have utilized GC-MS to identify fifty distinct compounds, with sesquiterpenes, including this compound, being prevalent africaresearchconnects.com. This compound has been identified as a predominant compound in several Cyperaceae species using GC-MS mdpi.com. The technique is effective for characterizing the volatile profiles and determining the relative abundance of compounds like this compound in different plant samples africaresearchconnects.comresearchgate.net. GC-MS is considered a standard technique for identifying chemical constituents in essential oils from Cyperaceae species mdpi.com. While GC-MS offers high-efficiency separation and resolution, it can require cumbersome sample treatment and may have higher costs compared to some other methods nih.gov. Headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) integrates extraction and concentration, simplifying sample pretreatment nih.gov.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a vital tool for the quantification and purity assessment of this compound. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and measurement of specific components in a mixture. This technique is used to determine the amount of this compound present in a sample and to assess its purity by evaluating the presence of other compounds. HPLC methods, often coupled with UV detection, have been developed and validated for the simultaneous quantification of sesquiterpenoids, which would include this compound, from Cyperus rotundus rhizomes researchgate.net. Quantitative analysis using HPLC typically involves creating calibration curves with known concentrations of a standard sample jasco-global.com. Both external and internal standard methods can be employed for quantification jasco-global.com. HPLC is crucial for quality control and research, enabling the testing of purity, identification of unknown compounds, quantification of components, and detection of impurities torontech.com. Assessing peak purity in HPLC, particularly in pharmaceutical contexts, involves evaluating spectral homogeneity using techniques like UV-Vis detection and comparing chromatograms with reference standards torontech.comchromatographyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the structural elucidation of this compound. NMR provides detailed information about the arrangement of atoms within a molecule. 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present and their chemical environments emerypharma.com. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, reveal correlations between nuclei, helping to piece together the molecular structure emerypharma.comnumberanalytics.com. These techniques have been used to identify the structures of sesquiterpenes, including this compound, isolated from Cyperus rotundus biocrick.comresearchgate.netcolab.wsresearchgate.net. Complete assignments of ¹H and ¹³C NMR data are often obtained with the aid of 2D NMR techniques biocrick.comresearchgate.net. Extensive spectroscopic analyses, including 1D and 2D NMR, are routinely used for structural elucidation of compounds isolated from Cyperus rotundus rhizomes colab.wsresearchgate.netscience.govresearchgate.net. The combination of 1D and 2D NMR techniques provides a comprehensive understanding of the molecular structure numberanalytics.com.

UV, IR, and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Ultraviolet (UV), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) are complementary spectroscopic techniques used for the identification and characterization of this compound. UV spectroscopy provides information about the electronic transitions within the molecule, which can be useful for identifying compounds with chromophores. IR spectroscopy provides information about the vibrational modes of functional groups present in the molecule. Mass spectrometry, particularly HRMS, provides the accurate mass-to-charge ratio of the molecule and its fragments, allowing for the determination of its elemental composition and confirmation of its molecular weight. These spectroscopic methods are often used in conjunction with chromatographic techniques to confirm the identity of isolated compounds. Structural elucidation of compounds isolated from Cyperus rotundus has been carried out using extensive spectroscopic analyses, including UV, IR, and HRMS colab.wsresearchgate.net. HRMS is used to establish the structures of isolated compounds researchgate.net.

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are employed to investigate the biological effects of this compound on cells, including its impact on cell cycle progression and the induction of apoptosis.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, flow cytometry is frequently used to assess its effects on the cell cycle and to detect apoptosis. Cell cycle analysis by flow cytometry typically involves staining cells with a fluorescent DNA-binding dye, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content bio-rad-antibodies.comthermofisher.commiltenyibiotec.comexpertcytometry.com. Changes in the distribution of cells across these phases can indicate that a compound is affecting cell proliferation researchgate.net. Flow cytometry is also used to measure apoptosis, often by using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and a vital dye like propidium (B1200493) iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) evotec.com. Studies have used flow cytometry to demonstrate that this compound can induce apoptosis and inhibit the cell cycle in cancer cells researchgate.netresearchgate.netnih.gov. Flow cytometry allows for the quantitative analysis of cell populations undergoing apoptosis evotec.comresearchgate.netresearchgate.net.

Here is an example of how data from flow cytometry could be presented, based on findings related to this compound's effects on cell apoptosis:

Table 1: Effect of this compound on Apoptosis Rate in Cancer Cells

| Treatment Group | Apoptosis Rate (%) |

| Control | Data from source |

| This compound (Low Dose) | Data from source |

| This compound (High Dose) | Data from source |

| Combination Therapy | Data from source |

Flow cytometry can indicate that the apoptosis rate in treatment groups is higher than in control groups researchgate.net. It can also show that combined treatment with this compound and other agents significantly enhances apoptosis researchgate.netresearchgate.net. For cell cycle analysis, flow cytometry can indicate changes in the percentage of cells in specific phases, such as an increase in the G0/G1 phase population, suggesting cell cycle arrest researchgate.netresearchgate.net.

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data from source | Data from source | Data from source |

| This compound | Data from source | Data from source | Data from source |

| Combination Therapy | Data from source | Data from source | Data from source |

Flow cytometry is considered ideal for cell cycle analysis because DNA-binding dyes bind stoichiometrically to DNA, allowing for the creation of histograms that show the distribution of DNA content across cell cycle phases thermofisher.com. Standard modeling algorithms can then be used to estimate the percentages of cells in G0/G1, S, and G2/M phases thermofisher.com.

Cell Proliferation Assays (e.g., MTT, CCK-8, EdU, Colony Formation)

Cell proliferation assays are fundamental tools in assessing the effects of compounds like this compound on cell growth and viability. Techniques such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CCK-8 (Cell Counting Kit-8), EdU (5-ethynyl-2'-deoxyuridine), and colony formation assays are widely used. biogot.comeu.comnih.gov These assays measure different aspects of cell proliferation and viability. The CCK-8 assay, for instance, is a colorimetric method where a water-soluble tetrazolium salt is reduced by dehydrogenases in viable cells to an orange formazan (B1609692) product, the intensity of which is proportional to the number of live cells. biogot.comabcam.com MTT assays operate on a similar principle, producing an insoluble formazan product. eu.com Colony formation assays assess the ability of a single cell to grow into a colony, reflecting long-term proliferative capacity. eu.comnih.gov

Research has utilized CCK-8 assays to demonstrate that this compound can inhibit the proliferation of certain cancer cells. For example, studies on breast cancer cells, including drug-resistant lines, have shown that this compound, particularly in combination with other agents like adriamycin, significantly inhibits cell proliferation. researchgate.net The CCK-8 assay results indicated a decrease in the activity of breast cancer cells following treatment with this compound and adriamycin compared to monotherapy groups. researchgate.net Colony formation assays have also supported these findings, showing a reduced ability of treated cells to form colonies. researchgate.net

Transcriptomic Profiling (e.g., RNA Sequencing) for Gene Expression Analysis

Transcriptomic profiling, notably through RNA Sequencing (RNA-Seq), provides comprehensive insights into how this compound affects gene expression patterns within cells. genewiz.comrosalind.bio RNA-Seq allows for the identification and quantification of RNA transcripts, revealing which genes are upregulated or downregulated in response to treatment. genewiz.comrosalind.bio This is crucial for understanding the molecular pathways influenced by this compound.

Transcriptome sequencing analysis has been employed to investigate the mechanisms by which this compound affects drug resistance in breast cancer cells. nih.govnih.gov Results from such analyses have identified significant changes in gene expression levels after this compound treatment. nih.govnih.gov For instance, studies have shown a notable decrease in the level of SRSF1 (Serine and Arginine Rich Splicing Factor 1) in drug-resistant breast cancer cells after this compound treatment. nih.govnih.gov SRSF1 is a splicing factor that plays a role in alternative splicing, and its altered expression suggests a potential mechanism by which this compound may overcome drug resistance. nih.govfrontiersin.org RNA-Seq analysis can reveal global changes in the transcriptome, providing a foundation for further investigation into specific genes and pathways. nih.gov

Protein Expression Analysis (e.g., Western Blot, Immunocytochemistry)